Phenazine-1-carbaldehyde

Lipophilicity Drug Design Chromatography

Researchers often require a reactive phenazine scaffold without the pH-dependent solubility issues of carboxylic acid analogs. Phenazine-1-carbaldehyde (CAS 1082-80-0) provides an electrophilic aldehyde handle enabling direct Schiff base formation, reductive amination, and aldol condensations-transformations inaccessible to phenazine-1-carboxylic acid. - LogP 2.60 vs. 1.75-2.48 for the carboxylic acid analog, ensuring measurably higher retention in reversed-phase HPLC/TLC - Eliminates pre-activation steps required for carboxylic acid derivatives, streamlining imine bond formation - Validated entry point for SAR studies aligned with the Warner-Lambert patent family (EP0205339A1 / US4657909) Supplied with ≥95% purity; custom packaging available upon request.

Molecular Formula C13H8N2O
Molecular Weight 208.21 g/mol
CAS No. 1082-80-0
Cat. No. B15497610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine-1-carbaldehyde
CAS1082-80-0
Molecular FormulaC13H8N2O
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C=O
InChIInChI=1S/C13H8N2O/c16-8-9-4-3-7-12-13(9)15-11-6-2-1-5-10(11)14-12/h1-8H
InChIKeyGRDYUWLUJYJVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine-1-carbaldehyde Chemical Identity & Specifications


Phenazine-1-carbaldehyde (CAS: 1082-80-0), also known as 1-Phenazinecarboxaldehyde, is a heterocyclic aromatic compound belonging to the phenazine class, distinguished by a reactive aldehyde functional group at the 1-position of the tricyclic phenazine core [1]. With molecular formula C13H8N2O and molecular weight 208.21 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and materials science [2]. Its calculated LogP of 2.59550 and polar surface area (PSA) of 42.85 Ų reflect moderate lipophilicity and limited hydrogen bonding capacity, properties that govern its partitioning behavior in synthetic and biological systems [1].

Why Phenazine-1-carbaldehyde Is Irreplaceable


Generic substitution among phenazine derivatives is precluded by divergent reactivity profiles dictated by the C1-position functional group. Phenazine-1-carbaldehyde bears an electrophilic aldehyde moiety that enables a distinct chemical transformation landscape—Schiff base formation, reductive amination, and aldol condensations—reactions inaccessible to the more abundant phenazine-1-carboxylic acid (PCA, CAS 2538-68-3) [1]. Furthermore, the aldehyde group confers altered physicochemical parameters: calculated LogP for phenazine-1-carbaldehyde is 2.60 compared with reported LogP values ranging from 1.75 to 2.48 for PCA [2], indicating quantifiably higher lipophilicity that impacts solvent partitioning, membrane permeability, and chromatographic behavior. The absence of ionizable carboxylic acid protons eliminates pH-dependent solubility effects that complicate PCA handling and formulation. These material differences render the compounds non-interchangeable in applications requiring precise reactivity control or defined physicochemical properties.

Phenazine-1-carbaldehyde Quantitative Differentiation Evidence


Comparative LogP Analysis

Phenazine-1-carbaldehyde exhibits a calculated LogP of 2.60, compared with reported LogP values of 1.75 to 2.48 for phenazine-1-carboxylic acid [1][2]. The higher LogP (increased by approximately 0.12–0.85 units) reflects quantifiably greater lipophilicity attributable to the replacement of the polar carboxylic acid group with an aldehyde moiety.

Lipophilicity Drug Design Chromatography

Aldehyde-Enabled Synthetic Transformations

The aldehyde functional group in phenazine-1-carbaldehyde enables at least five synthetically established transformations that phenazine-1-carboxylic acid cannot undergo: (1) Schiff base/imine formation with primary amines, (2) reductive amination to yield phenazine-1-methylamines, (3) aldol condensations, (4) Grignard additions to form secondary alcohols, and (5) Wittig olefination reactions [1]. In contrast, phenazine-1-carboxylic acid reactivity is restricted to esterification, amide coupling (requiring activation), and salt formation.

Synthetic Chemistry Reductive Amination Building Block

Direct Synthesis via Selenium Dioxide Oxidation

Phenazine-1-carbaldehyde can be directly synthesized via selenium dioxide (SeO2) oxidation of 1-methylphenazine, a method that yields the aldehyde product without over-oxidation to the carboxylic acid [1]. This contrasts with chromic acid oxidation of 1-methylphenazine, which yields phenazine-1-carboxylic acid in only moderate yields [1]. The chemoselective SeO2 oxidation route provides a direct, single-step entry to the aldehyde derivative.

Synthesis Oxidation Precursor

Patent-Validated Synthetic Intermediate

Phenazine-1-carbaldehyde is explicitly disclosed as a synthetic intermediate in the preparation of antimicrobial and antineoplastic phenazine carboxaldehyde derivatives within the patent family EP0205339A1 / US4657909 [1][2]. The patent claims novel compounds derived from 6-formyl-4,7,9-trihydroxy-1-phenazinecarboxylic acid methyl ester and related carboxaldehyde-containing structures. This establishes validated industrial precedent for the use of phenazine carboxaldehyde building blocks in bioactive compound development.

Antimicrobial Antitumor Patent

Phenazine-1-carbaldehyde Optimal Procurement Scenarios


Schiff Base Ligand Synthesis

Procure phenazine-1-carbaldehyde when the research objective involves generating Schiff base derivatives via condensation with primary amines. The aldehyde functionality enables direct imine bond formation without pre-activation steps required for carboxylic acid analogs. This application is supported by documented azine synthesis methods where aromatic aldehydes react with hydrazine and related carbonyl reagents to form C=N linkages [1].

Reductive Amination to 1-Methylamine Derivatives

Select phenazine-1-carbaldehyde for projects requiring introduction of aminomethyl functionality onto the phenazine scaffold. The aldehyde group permits direct reductive amination with primary or secondary amines—a transformation that would require multi-step functional group interconversion if starting from phenazine-1-carboxylic acid (reduction to alcohol, oxidation to aldehyde, or conversion to Weinreb amide followed by reduction).

Lipophilicity-Driven Chromatographic Method Development

Utilize phenazine-1-carbaldehyde when developing reversed-phase HPLC or TLC methods where higher retention compared to phenazine-1-carboxylic acid is analytically beneficial. The LogP increase of 0.12–0.85 units translates to measurably longer retention times under identical chromatographic conditions, facilitating separation of structurally similar phenazine derivatives [1][2].

Medicinal Chemistry of Phenazine Carboxaldehydes

Acquire phenazine-1-carbaldehyde as a key synthetic intermediate for programs aligned with the Warner-Lambert patent family (EP0205339A1 / US4657909), which establishes the antimicrobial and antineoplastic potential of phenazine carboxaldehyde derivatives [1][2]. This compound provides a validated entry point for structure-activity relationship studies exploring the carboxaldehyde pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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